Cas no 1607266-94-3 (2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride)

2-(2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is a synthetic organic compound featuring a tetrahydronaphthalene core with an amino and acetic acid functional group, rendered as a hydrochloride salt for enhanced stability and solubility. This intermediate is valuable in pharmaceutical research, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders. Its rigid, partially saturated naphthalene scaffold provides structural diversity for drug design, while the hydrochloride form ensures consistent handling and reactivity. The compound’s well-defined stereochemistry and purity make it suitable for precise medicinal chemistry applications, including the development of novel therapeutic agents.
2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride structure
1607266-94-3 structure
Product Name:2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride
CAS No:1607266-94-3
MF:C12H16ClNO2
MW:241.713942527771
CID:4607987
PubChem ID:75467691
Update Time:2025-05-26

2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride
    • Inchi: 1S/C12H15NO2.ClH/c13-12(8-11(14)15)6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8,13H2,(H,14,15);1H
    • InChI Key: HPKGRCAAKULUDZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC1(N)CCC2=C(C1)C=CC=C2.[H]Cl

2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride Pricemore >>

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Additional information on 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride

Introduction to 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride (CAS No. 1607266-94-3)

2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1607266-94-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a tetrahydronaphthalene core substituted with an amino group and an acetic acid moiety in its hydrochloride salt form, has garnered attention due to its structural complexity and potential biological activities. The tetrahydronaphthalene scaffold, a derivative of the naphthalene aromatic system, is known for its versatility in drug design, often serving as a pharmacophore in various therapeutic agents.

The structural features of 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride contribute to its unique chemical properties and reactivity. The presence of the amino group at the 2-position of the tetrahydronaphthalene ring enhances its potential for hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the acetic acid moiety provides a carboxylic acid functional group that can participate in various chemical reactions, including esterification and amidation, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in tetrahydronaphthalene derivatives due to their demonstrated biological activity across multiple therapeutic areas. Studies have highlighted the potential of these compounds as scaffolds for developing novel drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases. The amino-substituted tetrahydronaphthalenecarboxylic acids are particularly intriguing because they can mimic natural bioactive molecules while offering structural diversity for optimization.

One of the most compelling aspects of 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological profiles. For instance, modifications at the amino group or the acetic acid moiety have led to compounds with improved solubility, bioavailability, and target specificity. These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies.

The hydrochloride salt form of this compound (hydrochloride) ensures better stability and solubility in aqueous solutions, which is critical for both in vitro experiments and potential clinical applications. This salt form also facilitates easier handling and formulation in pharmaceutical settings. The stability under various storage conditions makes it a reliable reagent for synthetic chemistry and biological assays.

Recent advancements in drug discovery have emphasized the importance of polypharmacicity—designing molecules that interact with multiple targets to achieve synergistic effects. 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid hydrochloride fits well into this paradigm due to its versatile structure. By further functionalizing its core scaffold or appending different substituents, researchers can explore interactions with enzymes such as kinases or receptors involved in disease pathways.

In academic research circles, 1607266-94-3 has been employed in studies aimed at understanding molecular mechanisms underlying diseases like cancer and neurodegeneration. The tetrahydronaphthalene moiety is particularly relevant here because it resembles natural products found in plants and marine organisms known for their therapeutic properties. For example, some tetrahydronaphthalenes have shown inhibitory effects on enzymes implicated in tumor growth or neuroinflammation.

The synthesis of hydrochloride derivatives like this one often involves multi-step organic reactions that highlight modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions are commonly used to construct the tetrahydronaphthalene ring system efficiently. Additionally, protecting group strategies are employed to ensure regioselective functionalization at key positions on the molecule.

The pharmacokinetic properties of CAS No 1607266-94-3 derivatives are another area of active investigation. Researchers are exploring ways to enhance metabolic stability while maintaining bioactivity by optimizing electronic distributions along the molecule’s backbone. This balance is critical for achieving therapeutic efficacy without unwanted side effects.

From a commercial perspective, 1607266-94-3 represents an important intermediate for specialty chemicals manufacturers supplying pharmaceutical companies engaged in drug development programs worldwide. Its synthesis on an industrial scale requires careful optimization to ensure cost-effectiveness without compromising purity standards required by regulatory agencies like the FDA or EMA.

The future directions for research involving this compound include exploring its role as a precursor for next-generation biologics or small-molecule drugs targeting emerging health challenges such as antibiotic resistance or age-related disorders. Collaborative efforts between academia and industry will be essential here—combining expertise from synthetic chemists who can refine production methods with biologists who can validate biological activity through high-throughput screening assays.

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